molecular formula C19H21NO4 B195892 6-((2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one CAS No. 93886-32-9

6-((2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one

Cat. No. B195892
CAS RN: 93886-32-9
M. Wt: 327.4 g/mol
InChI Key: BXLPJKGEJVAHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Chiral Synthesis and Norepinephrine Reuptake Inhibitors

  • Chiral Synthesis: 6-((2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one has been used in the chiral synthesis of compounds like (2S,3S)-2-[alpha-(2-ethoxyphenoxy)phenylmethyl]morpholine. This compound is a potential norepinephrine reuptake inhibitor, indicating its relevance in the development of antidepressants (Prabhakaran et al., 2004).

Radioligand Synthesis for Imaging Studies

  • Positron Emission Tomography (PET): The compound has been involved in the synthesis and enantiomeric resolution of radioligands like 2-[alpha-(2-methoxyphenoxy)benzyl]morpholine (MRB), used in PET studies to image the norepinephrine transporter (Lin & Ding, 2004).

Tubulin Polymerization Inhibition in Cancer Research

  • Antiproliferative Activity: This compound has been found in research related to tubulin polymerization inhibition, a mechanism that is vital for the development of cancer therapeutics. Its derivatives show promising antiproliferative activity against human cancer cells (Minegishi et al., 2015).

HIV-1 Protease Inhibition

  • HIV-1 Protease Inhibition: It has been involved in studies related to HIV-1 protease inhibition, where its metabolism in rat liver slices led to the discovery of more potent inhibitors (Balani et al., 1995).

Fungicidal Activity

  • Fungicidal Activity: Derivatives of morpholine, related to 6-((2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one, have shown potential as fungicides. The stereoisomers of these compounds exhibit significant activity against various fungi (Bianchi et al., 1992).

Anticancer Drug Development

  • Lung Cancer Cell Apoptosis: Morpholin-3-one derivatives, related to this compound, have been studied for their effects on cell cycle distribution, apoptosis, and elevation of P53 and Fas proteins in lung cancer cells, suggesting their potential as anti-cancer drugs (He et al., 2007).

properties

IUPAC Name

6-[(2-ethoxyphenoxy)-phenylmethyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-22-15-10-6-7-11-16(15)24-19(14-8-4-3-5-9-14)17-12-20-18(21)13-23-17/h3-11,17,19H,2,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLPJKGEJVAHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541816
Record name 6-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholin-3-one

CAS RN

93886-32-9
Record name 6-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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